molecular formula C15H25NO4 B022152 alpha-Hydroxymetoprolol CAS No. 56392-16-6

alpha-Hydroxymetoprolol

Cat. No. B022152
CAS RN: 56392-16-6
M. Wt: 283.36 g/mol
InChI Key: OFRYBPCSEMMZHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha-Hydroxymetoprolol and similar compounds involves complex chemical processes. For instance, the synthesis of various sterols, including 14 alpha-hydroxymethyl sterols, involves a series of chemical reactions aimed at evaluating their activity in inhibiting sterol biosynthesis in animal cells. These processes include the synthesis of compounds like 7 alpha,8 alpha-epoxy-14 alpha-methyl-5 alpha-cholestan-3 beta,15 alpha-diol, showcasing the intricate steps involved in producing hydroxylated metabolites similar to alpha-Hydroxymetoprolol (Schroepfer et al., 1980).

Molecular Structure Analysis

The molecular structure of alpha-Hydroxymetoprolol is crucial for its function and interactions within biological systems. Studies on similar compounds, like various 14 alpha-hydroxymethyl sterols, have shown that these compounds are potent inhibitors of sterol synthesis, indicating the significance of molecular structure in their inhibitory function (Schroepfer et al., 1980).

Chemical Reactions and Properties

Alpha-Hydroxymetoprolol undergoes various chemical reactions that determine its properties and efficacy as a metabolite of Metoprolol. For example, the chemical reactions involved in the synthesis of 14 alpha-hydroxymethyl sterols and their inhibitory effects on sterol biosynthesis highlight the complex interactions and properties of such compounds (Schroepfer et al., 1980).

Scientific Research Applications

  • Pharmacokinetics and Genetic Polymorphism Research :

    • A method using high-performance liquid chromatography (HPLC) with direct injection effectively determines metoprolol and alpha-hydroxymetoprolol in human urine. This aids in investigating the genetic polymorphism of metoprolol oxidation in large populations (Xie & Zhou, 1995).
  • Beta-Blocking Effect Studies :

    • Alpha-hydroxymetoprolol has a five times higher beta-blocking effect than metoprolol but requires a ten times higher dose to achieve the same degree of beta-blockade in dogs (Regårdh, Ek, & Hoffmann, 1979).
  • Drug Absorption and Disposition Profiles :

    • A developed high-performance liquid chromatographic assay effectively determines metoprolol and alpha-hydroxymetoprolol in plasma, providing valuable information on drug absorption and disposition profiles (Pautler & Jusko, 1982).
  • Enzyme Interaction Studies :

    • Cytochrome P450-SP/DB catalyzes alpha-hydroxymetoprolol formation but is only partially responsible for metoprolol O-demethylation, highlighting a pathway that might explain the lack of detectable polymorphism in poor metabolizers (Otton et al., 1988).
  • Stereoselective Analysis :

    • In rats, the metabolism of alpha-hydroxymetoprolol predominantly yields the 1'R-product, showing the kinetic disposition of unchanged metoprolol and the formation of ODM are not enantioselective (Boralli et al., 2005).
    • Direct stereoselective separation on chiral stationary phase enables HPLC analysis of alpha-hydroxymetoprolol in human plasma and urine, showing no stereoselectivity in renal excretion (Cerqueira et al., 2003).
  • Plasma Concentration During Pregnancy :

    • A study on the stereoselective determination of metoprolol and alpha-hydroxymetoprolol in plasma during pregnancy noted higher activity in blocking (1)-adrenergic receptors (Antunes et al., 2013).

properties

IUPAC Name

1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYBPCSEMMZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024019
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxymetoprolol

CAS RN

56392-16-6
Record name α-Hydroxymetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56392-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hydroxymetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-alpha-(methoxymethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C19D0413EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
FM Gengo, JA Ulatowski… - Clinical Pharmacology & …, 1984 - Wiley Online Library
The relationship between reductions in essential tremor and concentrations of metoprolol and α‐hydroxymetoprolol was examined in five patients with essential tremor after treatment …
Number of citations: 14 ascpt.onlinelibrary.wiley.com
MK Angier, RJ Lewis, AK Chaturvedi… - Journal of analytical …, 2005 - academic.oup.com
… The third hydroxyl and amino group containing metabolite (alpha-hydroxymetoprolol) has … CF3CF2CO- groups of the derivatized alpha-hydroxymetoprolol upon exposure to the high …
Number of citations: 56 academic.oup.com
PM Cerqueira, EJ Cesarino, C Bertucci, PS Bonato… - Chirality, 2003 - Wiley Online Library
Direct stereoselective separation on chiral stationary phase was developed for HPLC analysis of the four stereoisomers of α‐hydroxymetoprolol in human plasma and urine. Plasma …
Number of citations: 29 onlinelibrary.wiley.com
Y Horai, T Ishizaki, M Kusaka, G Tsujimoto… - Therapeutic drug …, 1988 - europepmc.org
… of metoprolol and alpha-hydroxymetoprolol in plasma and urine. … for metoprolol and alpha-hydroxymetoprolol in both plasma … for metoprolol and alpha-hydroxymetoprolol are linear …
Number of citations: 23 europepmc.org
DR Rutledge, C Garrick - Journal of chromatographic science, 1989 - academic.oup.com
… Determination of metoprolol and alpha hydroxymetoprolol in … of metoprolol and alpha hydroxymetoprolol concentrations in … of metoprolol and alpha-hydroxymetoprolol in human plasma …
Number of citations: 17 academic.oup.com
SV Otton, HK Crewe, MS Lennard, GT Tucker… - … of Pharmacology and …, 1988 - ASPET
… Microsomes from one liver formed no detectable alpha-hydroxymetoprolol, and O-… P450-SP/DB catalyzes the formation of alpha-hydroxymetoprolol, but is only partially responsible for …
Number of citations: 210 jpet.aspetjournals.org
HG Xie, HH Zhou - Zhongguo yao li xue bao= Acta Pharmacologica …, 1995 - europepmc.org
Aim To develop an HPLC method with direct injection for the simultaneous determination of metoprolol (M) and alpha-hydroxymetoprolol (HM) in human urine. Methods Urine (200 …
Number of citations: 4 europepmc.org
J Godbillon, D Evard, N Vidon, M Duval… - British journal of …, 1985 - Wiley Online Library
… Plasma concentrations of alpha‐hydroxymetoprolol and urinary excretion of the main metabolites … The concentrations of alpha‐hydroxymetoprolol, the major metabolite in plasma, were …
Number of citations: 104 bpspubs.onlinelibrary.wiley.com
DR Sohn, SG Shin, CW Park, M Kusaka… - British journal of …, 1991 - Wiley Online Library
We examined metoprolol oxidation capacity in 218 unrelated, healthy Korean subjects using the 8 h urinary metabolic ratio (MR) of metoprolol to alpha‐hydroxymetoprolol after an oral …
Number of citations: 108 bpspubs.onlinelibrary.wiley.com
DS Mautz, WL Nelson, DD Shen - Drug metabolism and disposition, 1995 - ASPET
… The formation kinetics of O-demethylmetoprolol and alpha-hydroxymetoprolol were … Oxidation of (R)-metoprolol produced more O-demethylmetoprolol than alpha-hydroxymetoprolol; …
Number of citations: 41 dmd.aspetjournals.org

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